molecular formula C26H38O9 B1151949 ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester CAS No. 81263-96-9

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester

Cat. No.: B1151949
CAS No.: 81263-96-9
M. Wt: 494.6 g/mol
InChI Key:
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Description

ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is a natural product found in Pteris semipinnata with data available.

Scientific Research Applications

Antimalarial Activity

  • A study by Villasmil et al. (2017) found that kaurenes, including compounds similar to ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester, showed significant antimalarial activity. They demonstrated inhibition of β-hematin formation and reduced parasitemia in an in vivo test using mice infected with Plasmodium berghei (Villasmil et al., 2017).

Cellular Proliferative Activity

  • Ent-kaurenoic acid derivatives were tested by Ohkoshi et al. (2004) for their proliferative activity on human peripheral blood mononuclear cells, with some compounds showing significant activity (Ohkoshi et al., 2004).

Bacteriolytic and Antihypertensive Effects

  • Research by Torres-Bustos et al. (2009) indicated that ent-16-Kauren-19-oic acid, a related compound, acts as a respiratory chain uncoupler in bacteria, leading to bacterial lysis. This suggests potential antibacterial properties (Torres-Bustos et al., 2009).
  • Yang et al. (2004) explored the hydroxylation and glucosidation of a similar compound, finding potential antihypertensive effects in the metabolites produced (Yang et al., 2004).

Cytotoxic and Apoptosis-Inducing Effects

  • Ruiz et al. (2008) studied the proapoptotic effect of a derivative of ent-kaurenic acid on human prostate carcinoma cells, demonstrating its potential as a chemopreventive agent (Ruiz et al., 2008).

Inhibition of NO Production

  • Qin et al. (2009) isolated compounds from Inula japonica, including ent-kaurane type diterpenoid glycosides, which showed significant inhibitory activity on NO production in cells, indicating potential anti-inflammatory properties (Qin et al., 2009).

Mechanism of Action

Target of Action

The primary target of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is the NF-kB pathway . This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival .

Mode of Action

The compound interacts with its target by inhibiting the NF-kB pathway . It achieves this by stabilizing the inhibitor of NF-kB, known as IkBα, which results in a reduction of nuclear p65 and inhibition of NF-kB activity . This interaction leads to changes in the expression of downstream molecules, with a decrease in the anti-apoptotic molecule Bcl-2 and an increase in the pro-apoptotic molecules Bax and Bak .

Biochemical Pathways

The affected biochemical pathway is the NF-kB signaling pathway . The inhibition of this pathway by this compound leads to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes . This shift in gene expression can trigger apoptosis, or programmed cell death .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through the inhibition of the NF-kB pathway, leading to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes . This shift in gene expression triggers programmed cell death, effectively inhibiting the growth of cancer cells .

Action Environment

The action of this compound can be influenced by the physiological environment. When delivered using nanoparticles, the compound was efficiently delivered to nasopharyngeal carcinoma tumors in mice, effectively inhibiting tumor growth with minimal side effects .

Biochemical Analysis

Biochemical Properties

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, which in turn can influence various biochemical processes .

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in certain cancer cells by activating specific signaling pathways . Additionally, it can affect the expression of genes involved in cell proliferation and survival, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, the compound can bind to specific proteins, altering their structure and function, which in turn can affect various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical properties and effects . Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant changes in cellular function and metabolism . At high doses, the compound can exhibit toxic or adverse effects, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites . For instance, the compound has been shown to inhibit certain enzymes involved in the biosynthesis of key metabolites, leading to changes in their levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments . These interactions can affect the compound’s bioavailability and overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10R,13R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9/c1-13-14-5-10-26(33)24(3)8-4-7-23(2,16(24)6-9-25(26,11-14)20(13)31)22(32)35-21-19(30)18(29)17(28)15(12-27)34-21/h14-19,21,27-30,33H,1,4-12H2,2-3H3/t14-,15-,16-,17-,18+,19-,21+,23-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAGWWDWHSCPAS-TULSSYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester
Reactant of Route 2
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester
Reactant of Route 3
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester
Reactant of Route 4
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester
Reactant of Route 5
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester
Reactant of Route 6
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester

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